![molecular formula C12H11FN2OS B2471222 2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one CAS No. 2195876-86-7](/img/structure/B2471222.png)
2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one” belongs to the class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a quinazoline moiety, a structure characterized by a benzene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazoline core, followed by the introduction of the allylthio, fluoro, and methyl groups at the appropriate positions. The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, with an allylthio group attached at the 2-position, a fluorine atom at the 7-position, and a methyl group at the 3-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The allylthio group could potentially undergo reactions typical of alkenes and thiols, while the fluorine atom might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Antimicrobial Activities
Quinazolin-4(3H)-one derivatives, including variants like 2-methylquinazolin-4(3H)-one, have been synthesized and evaluated for their biological activities. These compounds exhibit significant anti-inflammatory and antimicrobial properties. For instance, certain derivatives demonstrated promising anti-inflammatory activity with considerable TNF-α and IL-6 inhibitory activities. Additionally, variants of these compounds have shown antimicrobial activity against selected pathogenic bacteria and fungi (Keche & Kamble, 2014).
Synthesis of Novel Derivatives
The synthesis of novel quinazolin-4(3H)-one derivatives has been an area of active research. These derivatives include complex structures conjugated with other molecular fragments, indicating the versatility and potential for chemical modifications of the quinazolinone backbone (Xi, 2014).
Applications in Tuberculosis Treatment
Quinazolin-4(3H)-one compounds have been synthesized and evaluated for their activity against tuberculosis. Some of these compounds, such as certain 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds, demonstrated potent anti-tuberculosis activity, comparable to standard drugs like rifampicin (Panneerselvam et al., 2016).
Antitumor Activities
Several derivatives of 2-methylquinazolin-4(3H)-one have been designed, synthesized, and evaluated for their antitumor activity. Some of these compounds have shown selective activities against various cancer cell lines, including renal, breast, and leukemia cells (Alanazi et al., 2013).
Synthesis of Complex Derivatives
The synthesis of complex derivatives of quinazolin-4(3H)-one, such as those with azo compounds and 1,2,3-triazole moieties, has been explored. These compounds have been tested for their antibacterial activities, indicating potential applications in the development of new antimicrobial agents (Khan, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-fluoro-3-methyl-2-prop-2-enylsulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-3-6-17-12-14-10-7-8(13)4-5-9(10)11(16)15(12)2/h3-5,7H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKVXUVAFNUDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)F)N=C1SCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.